Imisopasem manganese

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

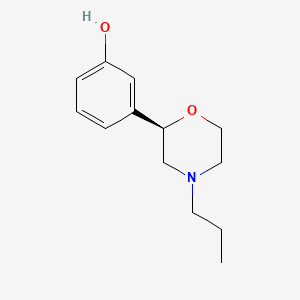

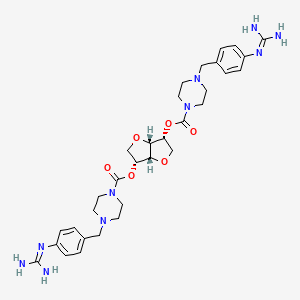

Imisopasem manganese is a synthetic, non-peptidyl mimetic of the human mitochondrial manganese superoxide dismutase. It is known for its potential antioxidant and radioprotective activities. This compound scavenges reactive oxygen species, such as superoxide anions, thereby preventing oxidative damage to macromolecules like DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: Imisopasem manganese is synthesized through a series of chemical reactions involving manganese ions and specific ligands. The preparation involves the formation of a complex between manganese ions (Mn2+) and the ligand imisopasem. This complexation reaction is typically carried out under controlled conditions to ensure the stability and efficacy of the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity reagents and stringent quality control measures. The process includes the purification of the final product to achieve the desired purity levels, typically above 98% .

Chemical Reactions Analysis

Types of Reactions: Imisopasem manganese primarily undergoes redox reactions due to its role as a superoxide dismutase mimetic. It can participate in oxidation-reduction reactions where it alternates between different oxidation states of manganese.

Common Reagents and Conditions: The reactions involving this compound often require specific conditions such as controlled pH, temperature, and the presence of other reactive species like superoxide anions. Common reagents include manganese salts and various ligands that facilitate the formation of the active complex.

Major Products Formed: The primary product formed from the reactions involving this compound is the reduced form of the superoxide anion, which is less reactive and less harmful to biological systems.

Scientific Research Applications

Imisopasem manganese has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

Imisopasem manganese exerts its effects by mimicking the activity of manganese superoxide dismutase. Upon administration, it scavenges reactive oxygen species, such as superoxide anions, preventing oxidative damage to macromolecules like DNA. This action reduces lipid peroxidation, prevents apoptosis, and protects against oxygen free radical-induced toxicity in normal tissues .

Comparison with Similar Compounds

Imisopasem manganese is unique due to its non-peptidyl structure and high stability compared to other superoxide dismutase mimetics. Similar compounds include:

Avasopasem manganese: Another superoxide dismutase mimetic with similar antioxidant and radioprotective properties.

EUK-108: A salen-manganese complex known for its superoxide dismutase and catalase mimetic activities.

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Properties

Key on ui mechanism of action |

M40403 is the lead candidate in a unique class of compounds known as superoxide dismutase (SOD) mimetics. These stable, low molecular weight compounds mimic the effect of superoxide dismutase, a naturally occurring enzyme designed to destroy superoxide free radicals present in various diseases associated with pain and inflammation. |

|---|---|

Molecular Formula |

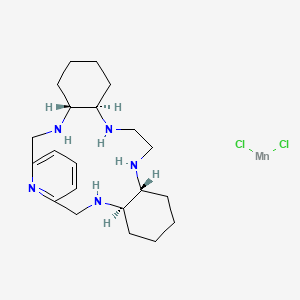

C21H35Cl2MnN5 |

Molecular Weight |

483.4 g/mol |

IUPAC Name |

dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene |

InChI |

InChI=1S/C21H35N5.2ClH.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;;;/h5-7,18-25H,1-4,8-15H2;2*1H;/q;;;+2/p-2/t18-,19-,20-,21-;;;/m1.../s1 |

InChI Key |

WXEMWBBXVXHEPU-XNPJUPKFSA-L |

Isomeric SMILES |

C1CC[C@@H]2[C@@H](C1)NCCN[C@@H]3CCCC[C@H]3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl |

Canonical SMILES |

C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-benzo[1,3]dioxol-5-ylmethyl-N-(3-imidazol-1-yl-[1,2,4]thiadiazol-5-yl)-N-methyl-propane-1,3-diamine](/img/structure/B10826834.png)

![(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL](/img/structure/B10826903.png)

![(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid](/img/structure/B10826915.png)

![dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene](/img/structure/B10826929.png)

![(2S,3R,4S,5S,6R)-2-[(2R,4R,5R,6R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10826930.png)